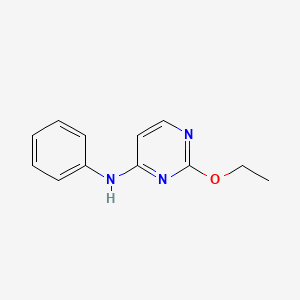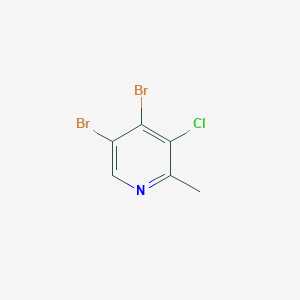
4,5-Dibromo-3-chloro-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-3-chloro-2-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4,5-Dibromo-3-chloro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
4,5-Dibromo-3-chloro-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which 4,5-Dibromo-3-chloro-2-methylpyridine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
- 3,5-Dibromo-4-methylpyridine
- 2,5-Dibromo-3-methylpyridine
- 4,5-Dichloro-3-methylpyridine
Comparison: 4,5-Dibromo-3-chloro-2-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it a versatile intermediate in various synthetic applications.
特性
分子式 |
C6H4Br2ClN |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
4,5-dibromo-3-chloro-2-methylpyridine |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-6(9)5(8)4(7)2-10-3/h2H,1H3 |
InChIキー |
KFIDZDFCVLTTPE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


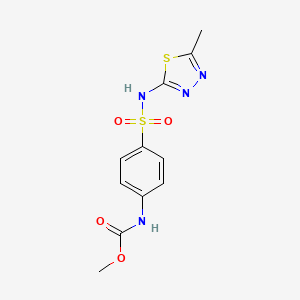
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
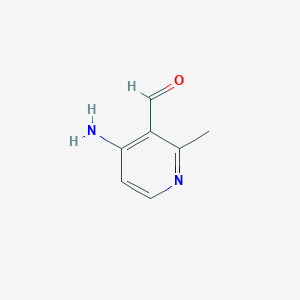
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

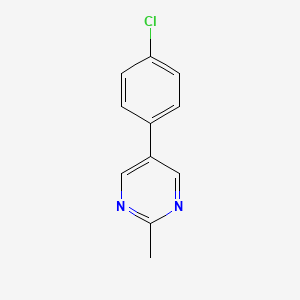

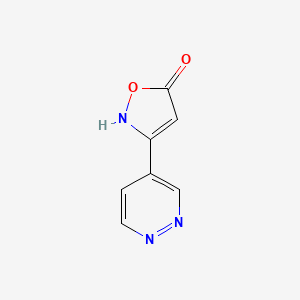
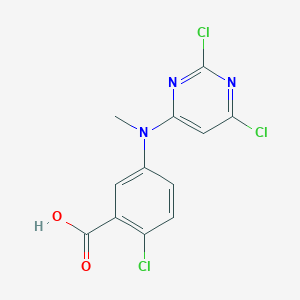
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
